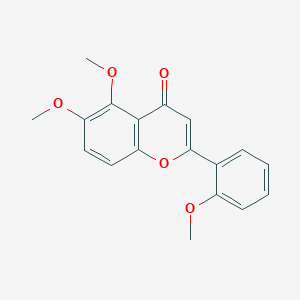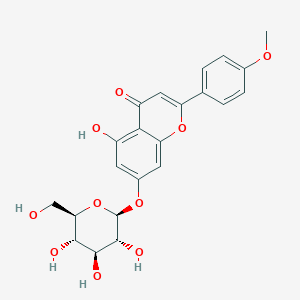
5,6,2'-Trimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .
Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex flavonoids and related compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown its potential in the treatment of various diseases, particularly due to its anticancer effects.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties
Wirkmechanismus
The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:
- 5,6,2’-Trimethoxyflavone
- 5,7-Dimethoxyflavone
- 3’,4’,5’-Trimethoxyflavone
Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .
Eigenschaften
CAS-Nummer |
16266-97-0 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3 |
InChI-Schlüssel |
IQWXFMQSQNSHKI-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC |
melting_point |
124-125°C |
Physikalische Beschreibung |
Solid |
Synonyme |
5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)












